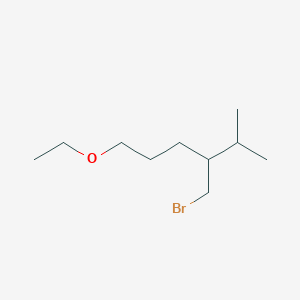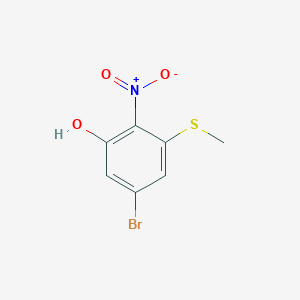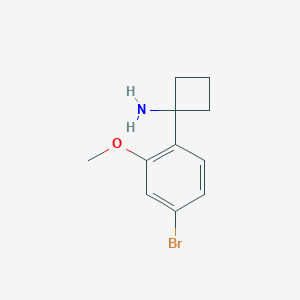![molecular formula C15H10FN3O4S B13548185 2-{[1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid](/img/structure/B13548185.png)
2-{[1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(4-Fluorophenyl)-5-nitro-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid is a complex organic compound that features a benzodiazole core, a nitro group, and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid typically involves multiple steps. One common route starts with the preparation of the benzodiazole core, followed by the introduction of the nitro and fluorophenyl groups. The final step involves the attachment of the sulfanyl acetic acid moiety. The reactions are often carried out under controlled conditions using solvents like DMSO and catalysts such as thionyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its benzodiazole core.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-{[1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzodiazole core can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Indole-3-acetic acid derivatives: These compounds share a similar acetic acid moiety and are known for their biological activities.
Thiazole derivatives: These compounds have a similar sulfur-containing heterocyclic structure and exhibit diverse biological activities.
Uniqueness: 2-{[1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid is unique due to its combination of a benzodiazole core with a nitro and fluorophenyl group, which imparts distinct chemical and biological properties.
This detailed overview highlights the significance of this compound in various scientific domains
Propiedades
Fórmula molecular |
C15H10FN3O4S |
|---|---|
Peso molecular |
347.3 g/mol |
Nombre IUPAC |
2-[1-(4-fluorophenyl)-5-nitrobenzimidazol-2-yl]sulfanylacetic acid |
InChI |
InChI=1S/C15H10FN3O4S/c16-9-1-3-10(4-2-9)18-13-6-5-11(19(22)23)7-12(13)17-15(18)24-8-14(20)21/h1-7H,8H2,(H,20,21) |
Clave InChI |
VNUQTXAFLWSROT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C3=C(C=C(C=C3)[N+](=O)[O-])N=C2SCC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}-3-oxopentanoate](/img/structure/B13548102.png)







![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-aminehydrochloride](/img/structure/B13548155.png)





